molecular formula C15H16N2O B7508631 N-benzyl-N,6-dimethylpyridine-2-carboxamide

N-benzyl-N,6-dimethylpyridine-2-carboxamide

Cat. No. B7508631
M. Wt: 240.30 g/mol
InChI Key: OPKFOSWKJWUSET-UHFFFAOYSA-N
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Description

N-benzyl-N,6-dimethylpyridine-2-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-benzyl-N,6-dimethylpyridine-2-carboxamide acts as a selective nAChR agonist, specifically targeting the α7 nAChR subtype. It has been found to activate the α7 nAChR receptor, leading to an increase in calcium influx and subsequent activation of various signaling pathways. This activation has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress.
Biochemical and Physiological Effects:
N-benzyl-N,6-dimethylpyridine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and reduce oxidative stress. N-benzyl-N,6-dimethylpyridine-2-carboxamide has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N,6-dimethylpyridine-2-carboxamide is its selective activation of the α7 nAChR receptor, which allows for targeted effects on the nervous system. N-benzyl-N,6-dimethylpyridine-2-carboxamide has also been found to have a good safety profile, with no significant adverse effects reported in preclinical studies. However, one of the limitations of N-benzyl-N,6-dimethylpyridine-2-carboxamide is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for N-benzyl-N,6-dimethylpyridine-2-carboxamide research. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the potential therapeutic applications of N-benzyl-N,6-dimethylpyridine-2-carboxamide in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to better understand the long-term effects of N-benzyl-N,6-dimethylpyridine-2-carboxamide and its potential for use in clinical settings.

Synthesis Methods

N-benzyl-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,6-lutidine with benzyl chloride to form N-benzyl-2,6-lutidine. The second step involves the reaction of N-benzyl-2,6-lutidine with 2-bromoacetyl chloride to form N-benzyl-N-(2-bromoacetyl)-2,6-lutidine. The final step involves the reaction of N-benzyl-N-(2-bromoacetyl)-2,6-lutidine with methylamine to form N-benzyl-N,6-dimethylpyridine-2-carboxamide.

Scientific Research Applications

N-benzyl-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress. N-benzyl-N,6-dimethylpyridine-2-carboxamide has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-benzyl-N,6-dimethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-7-6-10-14(16-12)15(18)17(2)11-13-8-4-3-5-9-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKFOSWKJWUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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